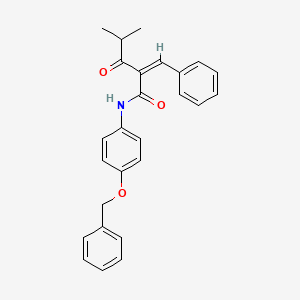
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide" likely belongs to a class of organic compounds known as amides, specifically a benzilidene derivative with potential applications in various fields of chemistry and materials science. Amides are pivotal in the development of new chemical entities with diverse biological and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions under specific conditions, such as the Bischler-Napieralski reaction, which is utilized to cyclize benzamides to produce dihydro-pyrroles, indicating a method that could potentially apply to the synthesis of our compound (Browne, Skelton, & White, 1981). Synthesis routes for related compounds typically involve stepwise construction of the molecule from simpler building blocks, employing protective group strategies and selective activation for coupling reactions.
Molecular Structure Analysis
Crystal structure analysis of compounds with similar functionalities, such as benzoxazole derivatives and benzamides, reveals insights into their molecular conformation. For instance, studies have shown how intermolecular hydrogen bonding and molecular packing in the crystal lattice influence the stability and physical properties of these compounds (Marinova, Nikolova, Dołęga, & Ahmedova, 2022). These analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity or material properties.
Aplicaciones Científicas De Investigación
Parkinson's Disease Therapy
A study focused on the synthesis and evaluation of biaryl derivatives, highlighting the benzyloxyphenyl moiety's significance in selective monoamine oxidase B (MAO-B) inhibitors, crucial for Parkinson's disease therapy. The research synthesized derivatives including halogen substituents and modified carbon linkers, identifying compounds with potent and selective MAO-B inhibitory effects. These findings suggest the potential of these structures as therapeutic agents for Parkinson's disease, indicating the importance of the benzyloxyphenyl component in drug development for neurological conditions (Yeon et al., 2018).
Antioxidant and Antitumor Activities
Another study explored the synthesis of nitrogen heterocycles and their antioxidant and antitumor activities. It prepared compounds through cyclocondensation and condensation reactions, leading to derivatives with potential biological activities. This research sheds light on the versatility of such compounds, including those related to N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, in developing treatments targeting oxidative stress and cancer (El-Moneim et al., 2011).
Glycoside and Glycosyl Ester Synthesis
Research on stereocontrolled glycoside and glycosyl ester synthesis highlighted the role of benzyloxyphenyl-related structures in enabling the synthesis of various beta-glucosides and alpha-mannosides. This study emphasizes the compounds' utility in stereocontrolled synthesis, contributing to the broader field of carbohydrate chemistry and potential therapeutic applications (Crich & Cai, 2007).
Lignin Model Compound Pyrolysis
An investigation into the pyrolysis mechanism of a dimeric lignin model compound, using 4-benzyloxyphenol, provided insights into the degradation of lignin, a major plant biomass component. This study is crucial for understanding biomass conversion processes, offering perspectives on utilizing lignin-derived compounds for bioenergy and material science applications (Liu et al., 2016).
Propiedades
IUPAC Name |
(2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZYAJFAUTKRU-ULJHMMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

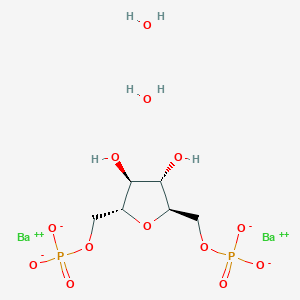
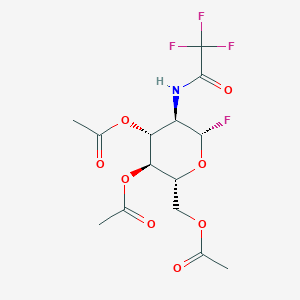
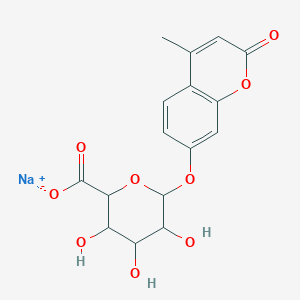

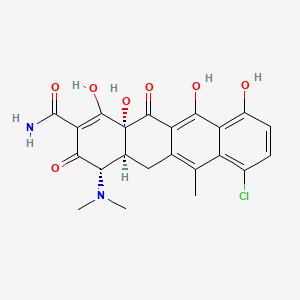
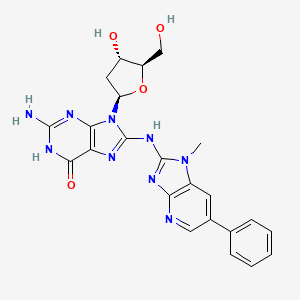
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
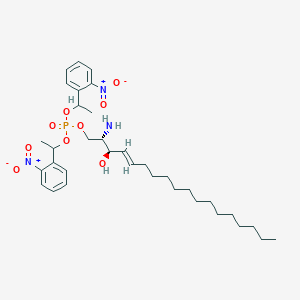
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
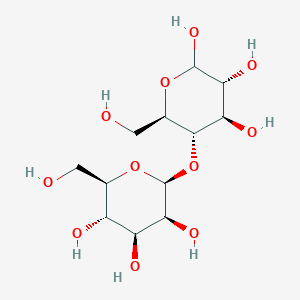
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)